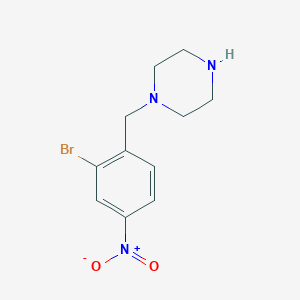

3-Bromo-4-(piperazin-1-ylmethyl)aniline

描述

3-Bromo-4-(piperazin-1-ylmethyl)aniline is a brominated aniline derivative featuring a piperazine ring linked to the aromatic core via a methylene bridge. Its molecular formula is C₁₂H₁₈BrN₃, with a molecular weight of 285.2 g/mol (calculated from ). The compound’s CAS registry number is 859027-13-7, and it is structurally characterized by:

- A bromine atom at the 3-position of the benzene ring.

- A piperazine moiety substituted at the 4-position via a methylene (-CH₂-) group.

This structure positions it as a versatile intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors or serotonin receptor modulators, where the piperazine group enhances solubility and bioavailability .

属性

分子式 |

C11H14BrN3O2 |

|---|---|

分子量 |

300.15 g/mol |

IUPAC 名称 |

1-[(2-bromo-4-nitrophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H14BrN3O2/c12-11-7-10(15(16)17)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |

InChI 键 |

PYIXCGUFOUGUPD-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperazin-1-ylmethyl)aniline typically involves the following steps:

Bromination: Aniline is first brominated to introduce a bromine atom at the para position, forming 4-bromoaniline.

Piperazine Introduction: The brominated aniline is then reacted with piperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent piperazine introduction, utilizing continuous flow reactors to ensure consistent quality and yield.

化学反应分析

Types of Reactions

3-Bromo-4-(piperazin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aniline moiety can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include organometallic compounds and halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amine derivatives.

科学研究应用

3-Bromo-4-(piperazin-1-ylmethyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.

作用机制

The mechanism of action of 3-Bromo-4-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the aniline moiety can participate in hydrogen bonding and π-π interactions .

相似化合物的比较

Halogen Replacements

- However, the absence of bromine may reduce halogen-bonding interactions critical for target binding .

- Chlorine substitution (C₁₆H₁₇ClFN₃) : The smaller size and lower polarizability of chlorine (vs. bromine) in ’s compound may alter receptor affinity, though this modification is often explored to reduce molecular weight .

Piperazine Modifications

- However, steric effects could hinder interactions with flat binding pockets .

- Acetylated piperazine (C₁₂H₁₅BrFN₃O) : Acetylation () introduces a hydrogen-bond acceptor, enhancing solubility but possibly diminishing cell permeability due to increased polarity .

Regioisomerism and Steric Effects

- 5-Bromo-2-(4-methylpiperazin-1-yl)aniline (CAS 885461-06-3) : The relocation of bromine to the 5-position (vs. 3-position in the target compound) creates distinct electronic and steric environments. This positional change could redirect metabolic pathways or alter binding orientation in biological targets .

Functional Group Replacements

- Phenoxy vs. Piperazinylmethyl (C₁₂H₉BrFNO): Replacing the piperazinylmethyl group with a 4-fluorophenoxy moiety () eliminates the basic piperazine nitrogen, reducing water solubility. The ether linkage may confer rigidity, affecting conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。